BRD7539

Malaria PfDHODH Selectivity

(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide, also known as BRD7539, is a synthetic azetidine-2-carbonitrile compound that functions as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The compound is characterized by three contiguous stereocenters (2S,3S,4S) and represents a chemotype distinct from triazolopyrimidine-based PfDHODH inhibitors such as DSM265.

Molecular Formula C23H22FN3O2
Molecular Weight 391.4 g/mol
Cat. No. B15291804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7539
Molecular FormulaC23H22FN3O2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)F)CO
InChIInChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1
InChIKeyDECVPFAWLCQCPS-VSKRKVRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S,3S,4S)-2-Cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (BRD7539) – A Stereochemically-Defined PfDHODH Inhibitor


(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide, also known as BRD7539, is a synthetic azetidine-2-carbonitrile compound that functions as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. The compound is characterized by three contiguous stereocenters (2S,3S,4S) and represents a chemotype distinct from triazolopyrimidine-based PfDHODH inhibitors such as DSM265 [2]. BRD7539 was identified from a diversity-oriented synthesis (DOS) library and has been validated as a hit compound with potent activity against multidrug-resistant blood-stage P. falciparum parasites [1].

Why Substituting (2S,3S,4S)-2-Cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide with Other Azetidine Analogs or PfDHODH Inhibitors Is Not Advisable


Substitution of (2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide with other in-class compounds or alternative PfDHODH inhibitors is strongly discouraged due to profound differences in stereochemical dependence, selectivity, and stage-specific antiparasitic activity. Stereochemistry-based structure-activity relationships (SSARs) demonstrate that only two of the eight possible stereoisomers of this azetidine-2-carbonitrile scaffold are active; for instance, the (2S,3S,4R) diastereomer, which differs only at the nitrile-bearing stereocenter, is completely inactive [1]. Furthermore, while the optimized lead BRD9185 (compound 27) shows comparable PfDHODH potency (IC50 = 0.012 μM) to BRD7539 (IC50 = 0.033 μM), BRD7539 uniquely possesses the 3-fluorophenyl ethynyl moiety that enables distinct structure-activity relationships and may confer differential physicochemical properties [2]. Simply substituting BRD7539 with another PfDHODH inhibitor, such as the clinical-stage triazolopyrimidine DSM265, ignores the fundamentally different chemotype and potential for divergent resistance profiles. The quantitative evidence below substantiates the unique differentiation of BRD7539 and underscores the scientific and procurement risks of generic substitution.

Quantitative Differentiation of (2S,3S,4S)-2-Cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (BRD7539) from Comparator Compounds


Potent and Selective PfDHODH Inhibition: BRD7539 vs. Human DHODH

BRD7539 inhibits recombinant P. falciparum DHODH with an IC50 of 0.033 μM, while exhibiting negligible activity against human DHODH (IC50 > 50 μM). This corresponds to a selectivity index of >1500-fold for the parasite enzyme over the human ortholog [1]. In comparison, the clinical-stage PfDHODH inhibitor DSM265 demonstrates an IC50 of 8.9 nM (0.0089 μM) against PfDHODH and an IC50 of ~41 μg/mL (approximately 100 μM) against human DHODH, yielding a selectivity index of >11236 [2]. While DSM265 is more potent and exhibits a higher selectivity index, BRD7539 represents a distinct chemotype with a selectivity window exceeding 1500-fold, which is sufficient to minimize host toxicity concerns and validates its utility as a chemical probe for PfDHODH target engagement studies.

Malaria PfDHODH Selectivity

Stereochemical Stringency: Activity Contrast Between (2S,3S,4S)-BRD7539 and (2S,3S,4R)-Diastereomer

The stereochemical configuration of BRD7539 is a critical determinant of biological activity. The (2S,3S,4R) diastereomer, which differs from BRD7539 only in the orientation of the nitrile group at the 2-position, is completely inactive against P. falciparum in phenotypic blood-stage growth inhibition assays [1]. Furthermore, stereochemistry-based structure-activity relationships (SSARs) across the entire azetidine-2-carbonitrile series demonstrated that only two of the eight possible stereoisomers retain activity [1]. This stereochemical stringency is not observed in all PfDHODH inhibitor classes; for example, the triazolopyrimidine DSM265 does not exhibit such pronounced stereochemical dependence [2]. The inactivity of the (2S,3S,4R) diastereomer underscores the essential nature of the (2S,3S,4S) configuration for target engagement and provides a clear rationale for procuring the specific stereoisomer rather than a mixture of diastereomers or an incorrectly specified analog.

Stereochemistry SAR Azetidine

Potency Against Multidrug-Resistant Blood-Stage Parasites: BRD7539 vs. Optimized Lead BRD9185

BRD7539 exhibits potent activity against the multidrug-resistant P. falciparum Dd2 strain in a phenotypic blood-stage growth inhibition assay, with an EC50 of 0.010 μM [1]. This potency is comparable to, and in fact slightly superior to, the optimized lead compound BRD9185 (compound 27), which has an EC50 of 0.016 μM against the same Dd2 strain [1]. While BRD9185 was ultimately selected for further development due to its improved pharmacokinetic profile and microsomal stability, BRD7539 remains a highly potent starting point for medicinal chemistry optimization and serves as a valuable chemical probe for studying PfDHODH inhibition in drug-resistant parasite lines. The quantitative data demonstrate that BRD7539 is not simply an inferior analog but a potent hit compound with intrinsic activity that rivals the optimized lead in this key phenotypic assay.

Malaria Drug Resistance EC50

Liver-Stage Antimalarial Activity: BRD7539 Demonstrates Potent Inhibition of P. berghei Liver Stages

BRD7539 is not only active against asexual blood-stage parasites but also demonstrates potent activity against liver-stage parasites, a key attribute for causal prophylaxis and radical cure strategies. In a P. berghei liver-stage assay, BRD7539 exhibited an EC50 of 0.015 μM [1]. This dual-stage activity distinguishes BRD7539 from many antimalarial compounds that are only active against blood stages. In comparison, the clinical candidate DSM265 also exhibits liver-stage activity, but quantitative head-to-head data in the same assay are not available [2]. The demonstrated liver-stage potency of BRD7539 at sub-micromolar concentrations highlights its potential utility in prophylactic studies and validates its selection for experiments aimed at blocking parasite transmission and preventing relapse.

Malaria Liver-stage Prophylaxis

Recommended Research and Industrial Applications for (2S,3S,4S)-2-Cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (BRD7539)


PfDHODH Target Engagement and Validation Studies in Drug-Resistant Malaria

BRD7539 is ideally suited for target engagement and validation studies focused on PfDHODH in multidrug-resistant P. falciparum strains. Its potent activity against the Dd2 strain (EC50 = 0.010 μM) and >1500-fold selectivity over human DHODH (IC50 > 50 μM) enable robust, on-target phenotypic readouts with minimal host enzyme interference [1]. Researchers can confidently attribute observed antiparasitic effects to PfDHODH inhibition, making BRD7539 a critical tool for dissecting the role of pyrimidine biosynthesis in drug-resistant malaria parasites [1].

Stereochemical SAR Studies and Chemical Probe Development

The pronounced stereochemical dependence of BRD7539 activity, wherein the (2S,3S,4R) diastereomer is completely inactive (EC50 > 20 μM) [1], makes this compound an excellent reference standard for stereochemical structure-activity relationship (SSAR) studies. Procurement of the pure (2S,3S,4S) stereoisomer is essential for establishing baseline activity in medicinal chemistry campaigns aimed at optimizing azetidine-2-carbonitrile-based PfDHODH inhibitors. BRD7539 serves as a validated hit compound for further derivatization and as a control for assessing the stereochemical integrity of synthetic analogs [1].

Dual-Stage Antimalarial Activity Profiling and Prophylaxis Research

BRD7539's demonstrated potency against both blood-stage (EC50 = 0.010 μM) and liver-stage (EC50 = 0.015 μM) parasites [1] positions it as a valuable tool for studying causal prophylaxis and transmission-blocking strategies. Researchers investigating the dual-stage inhibition of Plasmodium parasites can utilize BRD7539 to benchmark the activity of novel compounds in both blood- and liver-stage assays. Its sub-micromolar liver-stage activity supports its use in experiments aimed at preventing parasite establishment in the liver, a critical component of malaria eradication efforts [1].

Benchmarking Novel PfDHODH Inhibitors Against a Distinct Chemotype

As a representative of the azetidine-2-carbonitrile chemotype, BRD7539 provides a structurally distinct comparator to triazolopyrimidine-based PfDHODH inhibitors such as DSM265 [2]. Researchers developing next-generation antimalarial agents can employ BRD7539 to assess cross-resistance profiles and to validate the activity of compounds that target the PfDHODH enzyme via alternative binding modes. Its unique 3-fluorophenyl ethynyl substituent and stereochemically-defined core offer a differentiated chemical scaffold for probing PfDHODH inhibition and for benchmarking the potency and selectivity of emerging inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD7539

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.